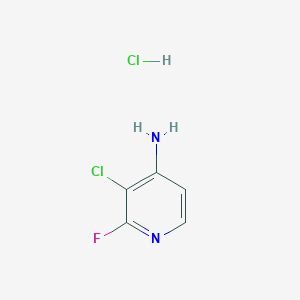

3-Chloro-2-fluoropyridin-4-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-2-fluoropyridin-4-amine hydrochloride is a chemical compound with the CAS Number: 2059937-88-9 . It has a molecular weight of 183.01 and is typically in powder form . Its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4ClFN2.ClH/c6-4-3 (8)1-2-9-5 (4)7;/h1-2H, (H2,8,9);1H .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as density, boiling point, flash point, refractive index, and surface tension are not available in the search results.Wissenschaftliche Forschungsanwendungen

Chemoselective Functionalization

The chemoselective functionalization of halogenated pyridines has been a subject of interest in organic synthesis. For example, the study by Stroup et al. (2007) describes the selective amination of 5-bromo-2-chloro-3-fluoropyridine, illustrating the manipulation of halopyridines for specific substitution reactions, which could extend to compounds like 3-chloro-2-fluoropyridin-4-amine hydrochloride for targeted synthesis applications. This process utilizes catalytic conditions to achieve selective substitution, demonstrating the compound's potential as an intermediate in synthesizing complex organic molecules Stroup, Szklennik, Forster, & Serrano-Wu, 2007.

Directed Lithiation and Functionalization

The directed lithiation of halopyridines, as discussed by Marsais et al. (1988), provides insights into regioselective functionalization strategies. This methodology enables the synthesis of various disubstituted pyridines through ortho-lithiation followed by reaction with electrophiles. Such techniques could be applicable to the directed lithiation of this compound, offering pathways to diversely substituted pyridine derivatives Marsais, Trécourt, Breant, & Quéguiner, 1988.

Transition-Metal-Free Amination

Li et al. (2018) developed a transition-metal-free method for synthesizing 2-aminopyridine derivatives, starting from fluoropyridines and acetamidine hydrochloride. This approach, highlighting high yield, chemoselectivity, and wide substrate adaptability, could be relevant for modifying this compound in a cost-effective and environmentally benign manner, leveraging the compound's reactivity for nucleophilic substitution reactions Li, Huang, Liao, Shao, & Chen, 2018.

Antibacterial Agent Synthesis

The research by Egawa et al. (1984) on the synthesis and antibacterial activity of naphthyridine carboxylic acids showcases the potential of halogenated pyridines in medicinal chemistry. Such studies imply the use of this compound as a precursor in developing novel antibacterial agents, underlining its importance in pharmaceutical research Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984.

Structural Manifold Creation

Schlosser and Bobbio (2002) explored the basicity gradient-driven isomerization of halopyridines, illustrating the versatility of such compounds in generating a range of structural manifolds. This research indicates the potential of using this compound as a starting material for creating diverse chemical structures, beneficial for material science and synthetic organic chemistry Schlosser & Bobbio, 2002.

Safety and Hazards

The safety information available indicates that 3-Chloro-2-fluoropyridin-4-amine hydrochloride is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

It is known that fluoropyridines are important intermediates in the synthesis of various new drugs .

Mode of Action

Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Biochemical Pathways

Fluoropyridines are known to be involved in the synthesis of various biologically active compounds .

Eigenschaften

IUPAC Name |

3-chloro-2-fluoropyridin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2.ClH/c6-4-3(8)1-2-9-5(4)7;/h1-2H,(H2,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNAIRSCQDGHJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)Cl)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2819140.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzene-1-sulfonamide](/img/structure/B2819151.png)

![Ethyl 7-chloro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate](/img/structure/B2819152.png)

![N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2819158.png)

![4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2819162.png)